REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].[C:8](=S)=[S:9].IC.[CH3:13][S:14]([CH3:16])=O>O>[CH3:13][S:14][C:16](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[S:9][CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
45.5 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
103.7 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
2.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
mechanically stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the internal temperature <25° C. and stir mixture
|
Type
|
STIRRING
|
Details
|
Stir at room temperature for 2.5 h
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
Stir for 1.5 h at rt
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
then cool to 15° C
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
resulting mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
Stir the resulting dark orange precipitate for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
then collect by filtration
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
partially air-dry
|
Type
|
WASH
|
Details
|
wash with hexanes
|
Type
|
CUSTOM
|
Details
|
Air-dry the tan powder to a constant weight (103 g)
|
Type
|
CUSTOM
|
Details
|
then recrystallize from 2-propanol
|
Type
|
FILTRATION
|
Details
|
Filter solid
|
Type
|
WASH
|
Details
|
wash with cold 2-propanol and hexanes
|
Type
|
CUSTOM
|
Details
|
dry
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |